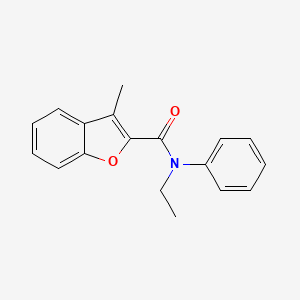

N-ethyl-3-methyl-N-phenyl-1-benzofuran-2-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of compounds related to N-ethyl-3-methyl-N-phenyl-1-benzofuran-2-carboxamide often involves complex reactions such as the aza-Wittig reaction, cyclocondensation, and amidation processes. For instance, ethyl (2,5-dioxo-1-phenyl-2,3-dihydro-1H,5H-1-benzofuro[3,2-d]imidazo[1,2-a]pyrimidin-3-yl)acetate was synthesized via the aza-Wittig reaction, highlighting the intricacy of synthesizing benzofuran derivatives (Deng et al., 2010).

Molecular Structure Analysis

The molecular structure of benzofuran derivatives is characterized by the presence of a benzofuran ring system, which is essentially planar. This planarity contributes to the stability and reactivity of these molecules. The phenyl ring in these compounds is often twisted with respect to the benzofuran ring system, influencing their chemical behavior and interactions (Deng et al., 2010).

Chemical Reactions and Properties

Benzofuran derivatives undergo various chemical reactions, including cyclocondensation and Claisen-type reactions, contributing to their diverse chemical properties. These reactions facilitate the synthesis of novel benzofuran compounds with potential biological activities. The reactivity of these compounds is influenced by the substituents on the benzofuran ring and the nature of the reaction conditions (Idrees et al., 2019).

Applications De Recherche Scientifique

Cholinesterase Inhibitory Activity

A study by Abedinifar et al. (2018) synthesized a series of benzofuran-2-carboxamide-N-benzyl pyridinium halide derivatives as cholinesterase inhibitors. These compounds exhibited potent butyrylcholinesterase inhibitory effects with IC50 values ranging from 0.054 to 2.7 µM and showed inhibitory effects on Aβ self-aggregation, highlighting their potential in treating neurodegenerative disorders (Abedinifar et al., 2018).

Catalytic Activities in Polymerization

Sun et al. (2010) reported on a series of 2-benzimidazolyl-N-phenylquinoline-8-carboxamide half-titanocene chlorides showing high catalytic activities towards both ethylene polymerization and copolymerization with α-olefins. This study demonstrates the compound's utility in the field of polymer science, especially in the synthesis of polyethylene and polyolefin materials (Sun et al., 2010).

Sigma Receptor Selectivity

Marriott et al. (2012) synthesized novel benzofuran-2-carboxamide ligands selective for sigma receptors, indicating potential applications in developing therapeutic agents targeting the sigma receptor, which is implicated in several neurological and psychiatric disorders (Marriott et al., 2012).

Synthesis of Novel Derivatives

Gao et al. (2011) described a facile synthesis of novel methylenedioxy-bearing 2-(benzofuran-2-yl)-quinoline-3-carboxylic acid derivatives, highlighting the compound's versatility as a precursor in organic synthesis and potential applications in developing pharmacologically active molecules (Gao et al., 2011).

Anti-inflammatory, Analgesic, and Antipyretic Agents

Xie et al. (2014) synthesized a series of benzofuran-2-carboxamides with significant in vivo anti-inflammatory, analgesic, and antipyretic activities. These findings suggest potential applications in developing new therapeutic agents for treating pain, fever, and inflammation (Xie et al., 2014).

Propriétés

IUPAC Name |

N-ethyl-3-methyl-N-phenyl-1-benzofuran-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17NO2/c1-3-19(14-9-5-4-6-10-14)18(20)17-13(2)15-11-7-8-12-16(15)21-17/h4-12H,3H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FVOSIYJMHWKVJU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(C1=CC=CC=C1)C(=O)C2=C(C3=CC=CC=C3O2)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-ethyl-3-methyl-N-phenyl-1-benzofuran-2-carboxamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2,4-dichloro-N-(2-{[6-(4-morpholinyl)-4-pyrimidinyl]amino}ethyl)benzamide](/img/structure/B5560224.png)

![N-[(3S*,4R*)-1-[(dimethylamino)sulfonyl]-4-(4-methoxyphenyl)-3-pyrrolidinyl]acetamide](/img/structure/B5560232.png)

![N'-[(5-methyl-2-furyl)methylene]-2-[(5-methyl-4-phenyl-4H-1,2,4-triazol-3-yl)thio]acetohydrazide](/img/structure/B5560247.png)

![2-chloro-N-(2-{[2-(ethylamino)-6-methyl-4-pyrimidinyl]amino}ethyl)benzenesulfonamide](/img/structure/B5560254.png)

![methyl 4-{3-[benzyl(methyl)amino]-3-oxopropyl}piperidine-1-carboxylate](/img/structure/B5560262.png)

![2-[(5-methyl-1H-benzimidazol-2-yl)thio]-N-2-naphthylacetamide](/img/structure/B5560267.png)

![N-[(3S*,4R*)-4-(4-methylphenyl)-1-(2-quinolinylcarbonyl)-3-pyrrolidinyl]acetamide](/img/structure/B5560291.png)

![(4aS*,8aR*)-2-[(2-methylimidazo[1,2-a]pyridin-6-yl)carbonyl]decahydroisoquinoline](/img/structure/B5560294.png)

![3-(3-bromophenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5560311.png)

![2-{[2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-oxoethyl]thio}-1,3-benzoxazole](/img/structure/B5560316.png)

![methyl 4-(5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-ylamino)benzoate](/img/structure/B5560318.png)